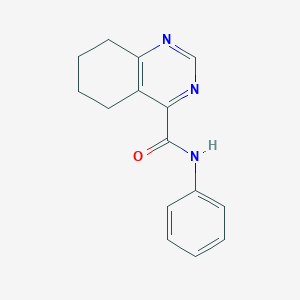
N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound with the molecular formula C15H15N3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This reaction is characterized by excellent yields and easy workup . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and hydroxylamine hydrochloride . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications. It has shown potential as an antitubercular agent due to its high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK) . Additionally, it has been predicted to exhibit high inhibition activity against β-glucosidase, suggesting its potential use in the treatment of diabetes . The compound’s diverse biological activities make it a valuable scaffold for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it binds to dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK) in Mycobacterium tuberculosis, inhibiting their activity and thereby exerting its antitubercular effects . The compound’s inhibition of β-glucosidase suggests a mechanism of action related to the regulation of glucose metabolism .
Comparaison Avec Des Composés Similaires
N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives, such as quinazolinones and quinazoline 3-oxides. These compounds share similar structural motifs but differ in their specific biological activities and applications . For example, quinazolinones have been studied for their anticancer, antibacterial, and anti-inflammatory properties . The unique structural features of this compound, such as the presence of a phenyl group and a carboxamide moiety, contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
N-phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(18-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)16-10-17-14/h1-3,6-7,10H,4-5,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZMSNPZSLWQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2953713.png)
![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)
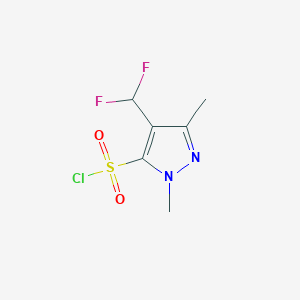
![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)
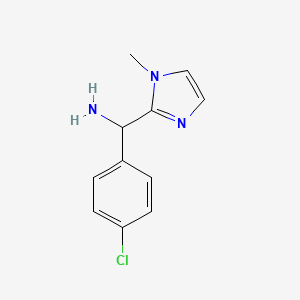
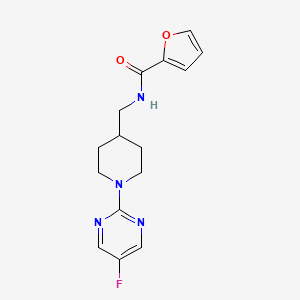
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)
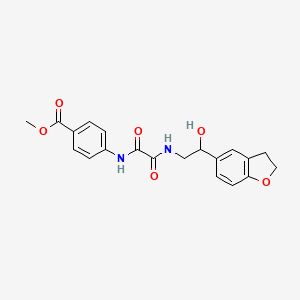
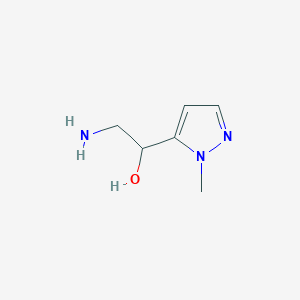
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide](/img/structure/B2953730.png)
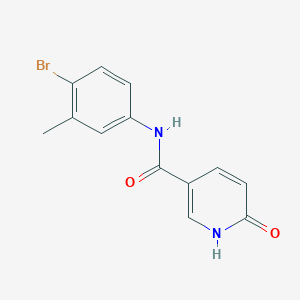
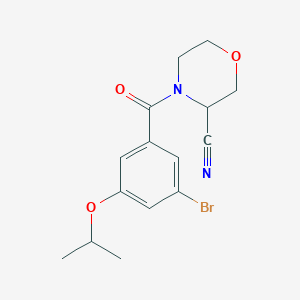

![3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2953735.png)
